molecular formula C13H18 B3315160 4-(3,4-Dimethylphenyl)-2-methyl-1-butene CAS No. 951892-17-4

4-(3,4-Dimethylphenyl)-2-methyl-1-butene

Cat. No. B3315160
CAS RN: 951892-17-4
M. Wt: 174.28 g/mol
InChI Key: FOCFPFAYJBBHFK-UHFFFAOYSA-N
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Description

4-(3,4-Dimethylphenyl)-2-methyl-1-butene (4-DMB) is an organic compound with a molecular formula of C11H16. It is a colorless liquid at room temperature and is insoluble in water. 4-DMB is a monoterpene and is a common component of essential oils. It is used in a variety of industrial and research applications, including as an intermediate in the synthesis of other compounds, as a plasticizer, and as a solvent. In addition, 4-DMB has been studied for its potential biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.

Scientific Research Applications

Reactivity and Stereospecific Addition

One study investigated the reactivity of disilyne compounds toward π-bonds, leading to the stereospecific addition and creation of novel 1,2-disilabenzene derivatives. This work highlights the potential for synthesizing new cyclic compounds through specific interactions and reactions, which could be relevant for materials science or synthetic chemistry (Kinjo et al., 2007).

Molecular and Electronic Structures

Research on neutral bis(1,4-diaza-1,3-butadiene)nickel complexes and their corresponding monocations demonstrated the impact of molecular structure on electronic properties. These findings are significant for the development of materials with specific electronic characteristics, useful in catalysis and electronic devices (Muresan et al., 2007).

Photoremoveable Protecting Groups

The study on 2,5-dimethylphenacyl esters as a photoremovable protecting group for carboxylic acids underlines the utility of specific chemical groups in protecting functional groups during synthesis, which can be removed upon exposure to light. This approach is valuable in synthetic organic chemistry, especially in the development of "caged" compounds for controlled release (Zabadal et al., 2001).

Heterogeneous Catalysis

Investigations into the oligomerization of mixed butene streams over amorphous aluminosilicates have provided insights into the production of octene isomers, showcasing the role of catalysts in influencing the outcome of polymerization reactions. This research has implications for the petrochemical industry in optimizing fuel and polymer production (Nadolny et al., 2018).

Aryl Cation Reactivity

A study on the reactivity of aryl cations from aromatic halides toward π nucleophiles demonstrated the potential for creating arylated products, relevant for synthetic strategies in organic chemistry (Protti et al., 2004).

properties

IUPAC Name

1,2-dimethyl-4-(3-methylbut-3-enyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18/c1-10(2)5-7-13-8-6-11(3)12(4)9-13/h6,8-9H,1,5,7H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOCFPFAYJBBHFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCC(=C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-Dimethylphenyl)-2-methyl-1-butene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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